molecular formula C6H8O4 B14507517 (4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione CAS No. 64725-47-9

(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione

Cat. No.: B14507517
CAS No.: 64725-47-9
M. Wt: 144.12 g/mol
InChI Key: TUWGHQMATCQBNR-IMJSIDKUSA-N
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Description

(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione is an organic compound that belongs to the class of dioxanes It is characterized by its unique structure, which includes two methyl groups attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl ketone with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and catalysts to maximize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-1,2-Dithiane-4,5-diol: Shares a similar dioxane ring structure but contains sulfur atoms.

    (4S,5S)-Dihydroxycarboxylate: Another compound with a similar backbone but different functional groups.

Uniqueness

(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione is unique due to its specific arrangement of methyl groups and dioxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

64725-47-9

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(4S,5S)-4,5-dimethyldioxane-3,6-dione

InChI

InChI=1S/C6H8O4/c1-3-4(2)6(8)10-9-5(3)7/h3-4H,1-2H3/t3-,4-/m0/s1

InChI Key

TUWGHQMATCQBNR-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)OOC1=O)C

Canonical SMILES

CC1C(C(=O)OOC1=O)C

Origin of Product

United States

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